molecular formula C12H14N2O2 B1610716 (1-Methyl-1H-benzoimidazol-2-yl)acetic acid ethyl ester CAS No. 2735-61-7

(1-Methyl-1H-benzoimidazol-2-yl)acetic acid ethyl ester

Cat. No. B1610716
CAS RN: 2735-61-7
M. Wt: 218.25 g/mol
InChI Key: LFYJEKQLJRNBQG-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzoimidazol-2-yl)acetic acid ethyl ester , also known as 21HBMBA , is a benzimidazole derivative. It exhibits promising pharmacological properties and has drawn interest due to its potential therapeutic applications . The compound’s molecular formula is C10H13N3 .


Synthesis Analysis

The synthesis of 21HBMBA typically involves condensation reactions. One common method is the condensation of o-phenylenediamine with formic acid or its equivalent, such as trimethyl orthoformate or carbondisulfide in alkaline alcoholic solution. This process yields the desired benzene ring-containing diamino groups, followed by ring closure to construct the imidazole ring .


Molecular Structure Analysis

The optimized geometrical structure of 21HBMBA has been investigated theoretically. The compound’s electronic and vibrational features were studied using the B3LYP/6-311++G(d,p) basis set. Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum and effects of solvents were also explored. The calculated HOMO and LUMO energies suggest charge transfer within the molecule, making the MEP surface chemically reactive and suitable for drug action .


Chemical Reactions Analysis

While specific chemical reactions involving 21HBMBA are not explicitly mentioned in the available literature, it is essential to recognize that modifications at positions 2 and 5 of the molecule can lead to various active drugs. Researchers have synthesized and screened numerous benzimidazoles for anthelmintic activity, emphasizing the importance of this class of heterocyclic compounds .

properties

IUPAC Name

ethyl 2-(1-methylbenzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)8-11-13-9-6-4-5-7-10(9)14(11)2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYJEKQLJRNBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487256
Record name Ethyl (1-methyl-1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-benzoimidazol-2-yl)acetic acid ethyl ester

CAS RN

2735-61-7
Record name Ethyl 1-methyl-1H-benzimidazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2735-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1-methyl-1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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